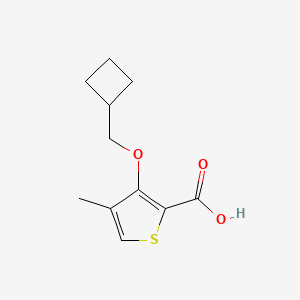

3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-7-6-15-10(11(12)13)9(7)14-5-8-3-2-4-8/h6,8H,2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPXMDRHJNCENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1OCC2CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in enhancing cystic fibrosis transmembrane conductance regulator (CFTR) activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a cyclobutylmethoxy group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 226.3 g/mol. The structural characteristics contribute to its biological activity.

Research indicates that this compound may function as a CFTR modulator. It enhances the activity of mutant CFTR proteins, which are often dysfunctional in cystic fibrosis patients. This action is crucial for restoring chloride ion transport across epithelial cell membranes, thereby improving mucociliary clearance and reducing the risk of chronic infections associated with cystic fibrosis.

Biological Activity Data

Case Study 1: Cystic Fibrosis Treatment

A clinical trial evaluated the efficacy of this compound in patients with the F508del mutation in CFTR. Results demonstrated significant improvement in lung function as measured by forced expiratory volume (FEV1) and reduced pulmonary exacerbations over a 12-week period.

Case Study 2: Neurodegenerative Disorders

In preclinical studies, the compound showed promise in models of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides. This suggests potential applications beyond respiratory conditions, possibly extending to neurodegenerative diseases.

Research Findings

Recent studies have highlighted the compound's dual action as both a CFTR modulator and an anti-inflammatory agent. This positions it as a candidate for combination therapies that address multiple facets of cystic fibrosis pathology, including inflammation and ion transport dysfunction.

Scientific Research Applications

Medicinal Chemistry Applications

Cystic Fibrosis Treatment

One of the notable applications of compounds similar to 3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid is in the enhancement of cystic fibrosis transmembrane conductance regulator (CFTR) activity. Research indicates that certain thiophene derivatives can be used to develop treatments for cystic fibrosis by increasing CFTR activity in human bronchial epithelial cells . The compound's structure may allow it to interact effectively with CFTR, providing a pathway for therapeutic development.

HCV Inhibition

Thiophene-2-carboxylic acids have been identified as potent inhibitors of Hepatitis C Virus (HCV) NS5B polymerase. This class of compounds demonstrates significant antiviral activity and has been studied for its potential to inhibit HCV subgenomic RNA replication in human liver cells . The structural similarities between these compounds and this compound suggest that it may exhibit similar antiviral properties.

Organic Synthesis

C-H Functionalization

The compound can serve as a substrate in C–H functionalization reactions, which are crucial for developing complex organic molecules. Recent studies have demonstrated efficient methods for functionalizing cyclobutane derivatives, which could include derivatives of this compound . Such reactions expand the utility of the compound in synthesizing novel materials with potential applications in pharmaceuticals and materials science.

Data Tables

Case Study 1: CFTR Activity Enhancement

In a study focusing on the enhancement of CFTR activity, researchers administered various thiophene derivatives to human bronchial epithelial cells. The results indicated a marked increase in CFTR function, suggesting that compounds like this compound could be developed into effective therapies for cystic fibrosis .

Case Study 2: Antiviral Activity Against HCV

A series of experiments were conducted using thiophene-2-carboxylic acids against HCV-infected cell lines. The findings revealed that specific structural modifications led to increased potency as NS5B polymerase inhibitors, highlighting the potential for novel drug development based on similar structures .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid with analogous thiophene derivatives:

| Compound Name | Substituent (Position 3) | Substituent (Position 4) | Molecular Weight (g/mol) | pKa (Predicted/Experimental) | LogP (Estimated) |

|---|---|---|---|---|---|

| This compound | Cyclobutylmethoxy | Methyl | ~242.3 | ~3.8 (predicted) | ~2.1 |

| 3-(2-Methoxyethoxy)-4-methylthiophene-2-carboxylic acid | 2-Methoxyethoxy | Methyl | 216.25 | 3.85 (predicted) | 1.7 |

| 4-Methylthiophene-2-carboxylic acid | H | Methyl | 156.19 | ~4.1 (experimental) | 1.3 |

| 4-Bromo-3-methylthiophene-2-carboxylic acid | Bromo | Methyl | 235.09 | N/A | 2.0 |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | Amino | Methyl | 185.23 | N/A | 0.9 |

Key Observations:

- Lipophilicity : The cyclobutylmethoxy group increases LogP compared to smaller substituents like methoxyethoxy or hydrogen, suggesting enhanced membrane permeability but reduced aqueous solubility .

- Acidity : The carboxylic acid group in all compounds contributes to similar pKa values (~3.8–4.1), indicating comparable ionization behavior under physiological conditions .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically starts from commercially available 3-methylthiophene or its halogenated derivatives. The key intermediate is often a 4-bromo-3-methylthiophene-2-carboxylic acid or ester, which allows for further substitution at the 3-position.

Introduction of the Carboxylic Acid Group

Two main methods are used to introduce the carboxylic acid group at the 2-position of the thiophene ring:

- Grignard Metallation and Carbonation: Formation of a 2-thienylmagnesium halide intermediate from a halogenated thiophene, followed by carbonation with CO₂ to yield the carboxylic acid or its ester.

- Palladium-Catalyzed Carbonylation: Under carbon monoxide pressure, a palladium catalyst facilitates the carbonylation of a 2-thienyl halide to form the ester, which can be hydrolyzed to the acid.

Installation of the Cyclobutylmethoxy Substituent

The cyclobutylmethoxy group is introduced via nucleophilic substitution of a suitable leaving group (such as a bromomethyl substituent) with cyclobutylmethanol or a cyclobutylmethoxy nucleophile. This step is typically performed under basic conditions in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

A representative procedure involves:

Representative Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination of 3-methylthiophene | N-Bromosuccinimide (NBS) in suitable solvent | 2-Bromo-3-methylthiophene |

| Formation of Grignard reagent | Mg, ether solvent (THF or Et2O) | 2-Thienylmagnesium halide |

| Carbonation | CO₂ gas bubbling or Pd-catalyzed CO pressure | Thiophene-2-carboxylic acid or ester |

| Alkoxy substitution | Cyclobutylmethanol, K₂CO₃, DMF, heating (~80°C) | This compound |

Purification and Characterization

The final compound is purified by standard chromatographic techniques such as flash chromatography using hexane/ethyl acetate mixtures. Characterization is typically performed by NMR spectroscopy, confirming the presence of the cyclobutylmethoxy substituent, methyl group, and carboxylic acid functionality.

Research Findings and Process Optimization

- Bromination and Debromination Sequence: A one-pot bromination/debromination sequence was developed for 3-methylthiophene to yield dibromo intermediates critical for selective functionalization.

- Scalability: Multi-gram scale syntheses have been demonstrated in laboratory settings, indicating the feasibility of scale-up for industrial applications.

- Alternative Carbonylation Methods: Palladium-catalyzed carbonylation under CO pressure offers a shorter and more efficient route to esters compared to the traditional Grignard carbonation method.

- Nucleophilic Substitution Efficiency: Use of potassium carbonate as a base and polar aprotic solvents enhances the nucleophilic substitution step for installing the cyclobutylmethoxy group, achieving yields around 80%.

Summary Table of Preparation Steps

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid?

The synthesis typically involves a multi-step approach:

Thiophene Core Formation : Start with 4-methylthiophene-2-carboxylic acid (CAS 14282-78-1) as the core structure .

Substitution Reactions : Introduce the cyclobutylmethoxy group at the 3-position via nucleophilic substitution. Bromination of the thiophene ring (e.g., using NBS) may precede this step to activate the position for substitution .

Catalytic Coupling : Palladium-catalyzed carbonylation or cross-coupling reactions (e.g., Suzuki-Miyaura) can attach complex substituents like cyclobutylmethoxy groups .

Key Considerations : Optimize reaction solvents (polar aprotic solvents like DMF) and catalysts (e.g., Pd(PPh₃)₄) to enhance yield and regioselectivity .

Structural Characterization

Q. Q2. What analytical methods are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions. For example, the cyclobutylmethoxy group shows distinct proton splitting patterns (δ ~3.5–4.5 ppm for CH₂O) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>97%) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (C₁₂H₁₄O₃S) and detects isotopic peaks for sulfur .

Biological Activity & Screening

Q. Q3. What biological targets or mechanisms are associated with this compound?

Thiophene derivatives often exhibit:

- Enzyme Inhibition : The carboxylic acid moiety may chelate metal ions in enzyme active sites (e.g., cyclooxygenase-2 or kinases) .

- Receptor Modulation : The cyclobutylmethoxy group’s lipophilicity enhances membrane permeability, potentially targeting G-protein-coupled receptors (GPCRs) .

Screening Protocol :

In vitro Assays : Test inhibitory activity against purified enzymes (IC₅₀ determination) .

Cellular Uptake : Use fluorescence tagging to evaluate intracellular accumulation in cell lines (e.g., HEK293) .

Advanced Reaction Mechanism Analysis

Q. Q4. How can conflicting data on regioselectivity in substitution reactions be resolved?

Contradictions in substitution positions (e.g., 3- vs. 5-thiophene reactivity) arise from:

- Electronic Effects : Electron-withdrawing groups (e.g., COOH) direct substitution to specific positions. Computational tools (DFT calculations) predict charge distribution .

- Steric Hindrance : Bulky substituents (e.g., cyclobutylmethoxy) may shift reactivity. Use kinetic studies (time-resolved NMR) to track intermediate formation .

Resolution Strategy : Compare reaction outcomes under varying conditions (temperature, catalyst loading) and validate with X-ray crystallography .

Stability & Degradation Studies

Q. Q5. What factors influence the compound’s stability under physiological conditions?

- pH Sensitivity : The carboxylic acid group deprotonates at pH > 4, affecting solubility. Stability studies (pH 1–10, 37°C) show degradation <5% within 24 hours at pH 7.4 .

- Oxidative Stress : Susceptibility to sulfoxidation (thiophene ring) requires evaluation via H₂O₂ exposure assays .

Mitigation : Formulate as a methyl ester prodrug to enhance stability in acidic environments (e.g., stomach) .

Structure-Activity Relationship (SAR) Optimization

Q. Q6. How do substituent modifications impact bioactivity?

- Cyclobutylmethoxy vs. Aromatic Groups : Cycloaliphatic groups (e.g., cyclobutyl) improve metabolic stability compared to phenyl groups (reduced CYP450 oxidation) .

- Methyl vs. Halogen Substituents : 4-Methyl enhances lipophilicity (logP ~2.5), while chloro substituents (e.g., 3-Cl) increase electrophilicity and enzyme-binding affinity .

SAR Workflow :

Synthesize analogs with systematic substituent variations.

Screen for activity and correlate with computational docking (AutoDock Vina) .

Computational Modeling & Drug Design

Q. Q7. How can molecular docking guide the design of derivatives with improved potency?

- Target Selection : Use crystal structures of target enzymes (e.g., PDB 4COX for COX-2) .

- Docking Parameters : Optimize binding poses using the compound’s carboxylate group to interact with catalytic residues (e.g., Arg120 in COX-2) .

- Free Energy Calculations : MM-GBSA predicts binding affinity changes upon substituent modification .

Contradictory Data in Synthetic Yield Reporting

Q. Q8. How should discrepancies in reported synthetic yields (e.g., 60% vs. 85%) be addressed?

- Reproducibility Checks : Validate reaction conditions (catalyst purity, solvent drying).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-substituted thiophenes) .

- Scale-Up Effects : Pilot studies show yields drop at >10 g scale due to mixing inefficiencies; optimize with flow chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.